2-Methoxy-3-(trifluoromethyl)benzylamine

描述

Chemical Identity and Nomenclature

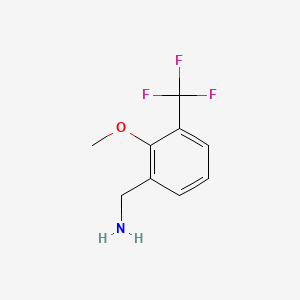

This compound possesses a precisely defined molecular structure characterized by the chemical formula C₉H₁₀F₃NO and a molecular weight of 205.18 grams per mole. The compound is officially recognized by the Chemical Abstracts Service under the registry number 1017778-87-8, establishing its unique identity within the global chemical database. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound bears the systematic name [2-methoxy-3-(trifluoromethyl)phenyl]methanamine, which accurately describes the substitution pattern on the benzene ring and the presence of the primary amine functional group.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as COC1=C(CN)C=CC=C1C(F)(F)F, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier key QONAOAWPUFJXAK-UHFFFAOYSA-N provides another standardized method for uniquely identifying this compound in chemical databases and literature. The molecule features a benzene ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a trifluoromethyl group (-CF₃), and bearing a primary aminomethyl group (-CH₂NH₂) attached to the aromatic ring.

The refractive index of 1.4763 indicates the compound's optical properties and provides insight into its molecular density and polarizability characteristics. Commercial suppliers typically offer this compound at 97% purity, reflecting the challenges associated with purifying fluorinated organic compounds while maintaining their structural integrity. The compound exhibits air sensitivity, necessitating careful storage conditions to prevent degradation or unwanted chemical transformations.

Historical Development in Organofluorine Chemistry

The development of this compound and related compounds represents a culmination of over 160 years of progress in organofluorine chemistry, a field that remarkably began before elemental fluorine itself was isolated. The historical foundations of this chemistry trace back to 1862 when Alexander Borodin, better known as a classical composer, conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental halogen exchange methodology that remains central to fluorochemical synthesis today. This pioneering work preceded the actual isolation of elemental fluorine by Henri Moissan in 1886, demonstrating the prescient nature of early organofluorine research.

The trifluoromethyl group, which forms a critical component of this compound, has its own distinguished history within medicinal chemistry dating back to 1928. However, research intensity in this area dramatically increased during the mid-1940s, coinciding with the strategic importance of fluorine chemistry during World War II. The Manhattan Project necessitated the development of materials capable of withstanding highly reactive uranium hexafluoride, leading to unprecedented advances in fluoropolymer chemistry and the broader understanding of carbon-fluorine bond formation.

Frédéric Swarts made foundational contributions to trifluoromethyl chemistry in 1892 through his work with antimony fluoride, demonstrating the conversion of benzotrichloride to trifluoromethyl-containing compounds. This methodology was subsequently refined in the 1930s when both Kinetic Chemicals and Interessengemeinschaft Farbenindustrie replaced antimony fluoride with hydrogen fluoride, improving both the efficiency and practicality of trifluoromethyl group introduction. The Schiemann reaction, developed in 1927, provided another crucial methodology for aromatic fluorination through the decomposition of diazonium salts in the presence of fluoroboric acid.

The systematic study of trifluoromethyl groups in biological systems gained momentum through the work of F. Lehmann in 1927, who first investigated the relationship between trifluoromethyl substitution and biological activity. This early recognition of the biological significance of fluorinated compounds laid the groundwork for the eventual development of numerous pharmaceuticals containing trifluoromethyl groups, including fluoxetine, celecoxib, and efavirenz. The evolution of synthetic methodologies continued through the McLoughlin-Thrower reaction in 1968, which established copper-mediated coupling protocols for trifluoromethylation that remain relevant to contemporary synthesis.

Positional Isomerism in Trifluoromethyl-Substituted Benzylamines

The structural diversity within trifluoromethyl-substituted benzylamines demonstrates the profound impact of positional isomerism on molecular properties and potential applications. This compound represents one member of a family of isomeric compounds that differ only in the position of the trifluoromethyl and methoxy substituents around the benzene ring. The existence of multiple positional isomers, including 2-methoxy-6-(trifluoromethyl)benzylamine, 2-methoxy-4-(trifluoromethyl)benzylamine, and 2-methoxy-5-(trifluoromethyl)benzylamine, illustrates the versatility of synthetic approaches and the subtle yet significant differences that can arise from alternative substitution patterns.

2-Methoxy-6-(trifluoromethyl)benzylamine, identified by Chemical Abstracts Service number 1017778-95-8, shares the same molecular formula C₉H₁₀F₃NO but exhibits distinct structural characteristics due to the positioning of the trifluoromethyl group at the 6-position relative to the methoxy substituent. This isomer demonstrates how proximity effects between electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can influence electronic distribution within the aromatic system. The International Chemical Identifier key CPYXGRVUWLCIHG-UHFFFAOYSA-N for this compound differs significantly from that of the 3-substituted isomer, reflecting the unique connectivity pattern.

The 4-positioned isomer, 2-methoxy-4-(trifluoromethyl)benzylamine, carries Chemical Abstracts Service number 771581-99-8 and exhibits its own distinctive properties. Commercial availability of this compound at 95% purity demonstrates the practical accessibility of different positional isomers through contemporary synthetic methodologies. The Simplified Molecular Input Line Entry System representation COC1=C(C=CC(=C1)C(F)(F)F)CN for this isomer illustrates how the trifluoromethyl group's position at the 4-position creates a different electronic environment compared to the 3-substituted analog.

2-Methoxy-5-(trifluoromethyl)benzylamine, designated by Chemical Abstracts Service number 400771-42-8, further expands the isomeric series with the trifluoromethyl group positioned meta to the aminomethyl substituent. This compound's availability at 97% purity through specialized chemical suppliers indicates the commercial significance of these structural variants. The International Chemical Identifier key YZXMLHJVUWEAKE-UHFFFAOYSA-N uniquely identifies this isomer within chemical databases.

Additionally, the existence of 4-methoxy-3-(trifluoromethyl)benzylamine demonstrates alternative methoxy positioning strategies, where the methoxy group occupies the 4-position while the trifluoromethyl group remains at the 3-position. This structural variant, with its Simplified Molecular Input Line Entry System notation COC1=C(C=C(C=C1)CN)C(F)(F)F, represents yet another approach to combining these functional groups within the benzylamine framework.

属性

IUPAC Name |

[2-methoxy-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONAOAWPUFJXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242130 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-87-8 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine typically involves the reaction of 2-methoxy-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反应分析

Types of Reactions

2-Methoxy-3-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as halides or organometallic reagents under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

科学研究应用

2-Methoxy-3-(trifluoromethyl)benzylamine has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction with molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

4-Methoxy-3-(trifluoromethyl)benzylamine (CAS: 743408-04-0)

- Structure : Methoxy at 4-position, -CF₃ at 3-position.

- Molecular Formula: C₉H₁₀F₃NO (same as the target compound).

- Key Differences: The shifted methoxy group alters electronic distribution.

3-Methoxy-5-(trifluoromethyl)benzylamine

Functional Group Variants

2-Methyl-3-(trifluoromethyl)benzylamine (CAS: 771572-43-1)

- Structure : Methyl (-CH₃) replaces methoxy at the 2-position.

- Molecular Formula : C₉H₁₀F₃N (lacks oxygen from methoxy).

- Key Differences: The methyl group is a weaker electron donor than methoxy, reducing the compound’s polarity. This may lower solubility in polar solvents but improve metabolic stability in vivo .

4-Fluoro-3-(trifluoromethyl)benzylamine

- Structure : Fluoro (-F) at 4-position, -CF₃ at 3-position.

- Molecular Formula : C₈H₇F₄N.

- This compound is also more lipophilic than methoxy-containing analogs .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Methoxy-3-(trifluoromethyl)benzylamine | 1017778-87-8 | C₉H₁₀F₃NO | 205.18 | 2-OCH₃, 3-CF₃ |

| 4-Methoxy-3-(trifluoromethyl)benzylamine | 743408-04-0 | C₉H₁₀F₃NO | 205.18 | 4-OCH₃, 3-CF₃ |

| 2-Methyl-3-(trifluoromethyl)benzylamine | 771572-43-1 | C₉H₁₀F₃N | 189.18 | 2-CH₃, 3-CF₃ |

| 4-Fluoro-3-(trifluoromethyl)benzylamine | N/A | C₈H₇F₄N | 199.15 | 4-F, 3-CF₃ |

Agrochemical Relevance

- Compounds with -CF₃ and -OCH₃ groups are prevalent in sulfonylurea herbicides (e.g., metsulfuron methyl), where substituent positions dictate herbicidal activity and soil persistence. The 2-methoxy analog may offer improved leaf penetration compared to 4-methoxy isomers .

生物活性

2-Methoxy-3-(trifluoromethyl)benzylamine is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a trifluoromethyl group attached to a benzylamine framework. Its chemical formula is , with a molecular weight of approximately 205.18 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and material sciences, due to its potential biological activities and applications.

Synthesis and Applications

The synthesis of this compound typically involves several steps that ensure high yields and purity. It is often utilized as a building block for the development of purine derivatives, which are crucial in drug development. These derivatives have shown promising results in vitro, indicating potential as therapeutic agents.

Summary of Applications:

- Pharmaceutical Development : Used in synthesizing bioactive molecules and drug metabolites.

- Material Science : Serves as a precursor for novel polymers with enhanced properties.

- Chemical Synthesis : Employed in developing catalysts for various organic reactions.

Biological Activity

Research into the biological activity of this compound has highlighted its potential role in cancer treatment. For instance, compounds structurally related to it have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In studies involving similar compounds, notable growth inhibition was observed, suggesting that this compound may exhibit similar properties .

Case Studies:

- Cytotoxicity Assays : Initial screenings have indicated that related compounds can inhibit cell proliferation effectively at concentrations ranging from . Further investigations are warranted to explore the specific effects of this compound on these cell lines.

- Apoptosis Induction : In related studies, structural analogs were shown to enhance caspase-3 activity, indicating their potential as apoptosis-inducing agents. This suggests that further exploration of this compound could reveal similar apoptotic effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 3-(Trifluoromethyl)benzylamine | C8H8F3N | Lacks methoxy group; used in pharmaceuticals |

| 4-Methoxy-2-(trifluoromethyl)benzylamine | C10H10F3N | Similar structure; different substitution pattern |

| 1-Methoxy-4-(trifluoromethyl)benzene | C9H9F3O | Aromatic compound; used in organic synthesis |

| 4-(Trifluoromethyl)benzylamine | C9H10F3N | Similar reactivity; explored for biological applications |

常见问题

Q. How to design SAR studies for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Introduce halogens (F, Cl) at positions 4 or 5 to study steric/electronic impacts.

- Multivariate analysis : Use PLS regression to correlate descriptors (Hammett σ, molar refractivity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。